

# An In-Depth Technical Guide to the Chemical Structure and Properties of Bizine

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## Compound of Interest

Compound Name: *Bizine*

Cat. No.: *B1473834*

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## Abstract

**Bizine**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a significant molecule of interest in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Bizine**. Detailed experimental protocols for its synthesis, assessment of LSD1 inhibition, analysis of histone methylation, and evaluation of its neuroprotective effects are presented. Furthermore, key signaling pathways influenced by **Bizine**'s mechanism of action are visualized to facilitate a deeper understanding of its therapeutic potential.

## Chemical Structure and Physicochemical Properties

**Bizine**, with the systematic IUPAC name N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide, is a synthetic small molecule designed as an analog of phenelzine.<sup>[1]</sup> Its chemical structure is characterized by a benzenebutanamide moiety linked to a phenylethylhydrazine group.

Table 1: Chemical Identifiers and Physicochemical Properties of **Bizine**

Property	Value	Reference
IUPAC Name	N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide	--INVALID-LINK--
CAS Number	1591932-50-1	--INVALID-LINK--
Molecular Formula	C <sub>18</sub> H <sub>23</sub> N <sub>3</sub> O	--INVALID-LINK--
Molecular Weight	297.4 g/mol	--INVALID-LINK--
SMILES	C1=CC=C(C=C1)CCCC(=O)N C2=CC=C(C=C2)CCNN	--INVALID-LINK--
Solubility	DMF: 20 mg/ml; DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:5): 0.16 mg/ml	--INVALID-LINK--
Storage	Store at -20°C	--INVALID-LINK--
Appearance	A crystalline solid	--INVALID-LINK--

## Synthesis of Bizine

The synthesis of **Bizine** can be achieved through a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. A plausible synthetic route is outlined below, based on standard organic chemistry principles and analogous preparations.

### Experimental Protocol: Synthesis of Bizine

#### Step 1: Synthesis of 4-Phenylbutanoic Acid

- To a stirred suspension of anhydrous aluminum chloride in benzene, slowly add  $\gamma$ -butyrolactone.
- Maintain the reaction temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenylbutanoic acid.
- Purify the crude product by recrystallization or column chromatography.<sup>[2][3][4]</sup>

#### Step 2: Synthesis of tert-butyl 2-(2-(4-aminophenyl)ethyl)hydrazine-1-carboxylate

- Begin with a suitable protected precursor, such as N-(4-(2-bromoethyl)phenyl)acetamide.
- React this precursor with tert-butyl carbazate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
- Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the resulting protected hydrazine derivative by column chromatography.
- Deprotect the acetamide group under acidic or basic conditions to yield the free amine.

#### Step 3: Coupling Reaction to Synthesize **Bizine**

- Activate the carboxylic acid of 4-phenylbutanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
- Add tert-butyl 2-(2-(4-aminophenyl)ethyl)hydrazine-1-carboxylate to the activated acid.
- Stir the reaction mixture at room temperature until completion, monitored by TLC.
- Filter the reaction mixture and purify the crude product by column chromatography to yield the protected **Bizine** precursor.

#### Step 4: Deprotection to Yield **Bizine**

- Dissolve the protected **Bizine** precursor in a suitable solvent (e.g., dichloromethane).
- Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butoxycarbonyl (Boc) protecting group from the hydrazine moiety.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure.
- Purify the final product, **Bizine**, by recrystallization or column chromatography.

## Biological Activity and Mechanism of Action

**Bizine** is a potent and selective inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[5]

Table 2: In Vitro Activity of **Bizine**

Target/Assay	Value	Reference
LSD1 (Ki)	59 nM	--INVALID-LINK--
Selectivity vs. MAO-A	23-fold	--INVALID-LINK--
Selectivity vs. MAO-B	63-fold	--INVALID-LINK--
Selectivity vs. LSD2	>100-fold	--INVALID-LINK--
LNCaP cells (EC <sub>50</sub> for H3K4me2 increase)	~2 µM	--INVALID-LINK--
Neuroprotection (oxidative stress)	0.5 µM	--INVALID-LINK--

## Experimental Protocol: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) produced as a byproduct of the LSD1-mediated demethylation reaction.

- Reagents and Materials:
  - Recombinant human LSD1 enzyme
  - Dimethylated H3K4 peptide substrate
  - **Bizine** (or other test inhibitors) dissolved in DMSO
  - Horseradish peroxidase (HRP)
  - Amplex Red reagent
  - Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
  - 384-well black microplate
  - Fluorescence plate reader
- Procedure:
  1. Prepare serial dilutions of **Bizine** in DMSO.
  2. Add the diluted compounds to the wells of the microplate. Include a DMSO-only control.
  3. Prepare a solution of LSD1 enzyme in assay buffer and add it to each well.
  4. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
  5. Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
  6. Initiate the enzymatic reaction by adding the substrate solution to each well.
  7. Immediately begin monitoring the fluorescence (excitation ~530-540 nm, emission ~585-595 nm) kinetically for a set duration (e.g., 30-60 minutes) using a microplate reader.[\[6\]](#)[\[7\]](#)  
[\[8\]](#)

8. Calculate the rate of reaction for each well from the linear portion of the fluorescence curve.
9. Determine the percent inhibition for each **Bizine** concentration relative to the DMSO control and calculate the IC<sub>50</sub> value using appropriate software.

## Effects on Histone Methylation in Cancer Cells

**Bizine** has been shown to modulate bulk histone methylation in cancer cells, particularly increasing the levels of H3K4me2 in prostate cancer cell lines like LNCaP.[6]

## Experimental Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2

This protocol allows for the genome-wide analysis of H3K4me2 marks in response to **Bizine** treatment.

- Cell Culture and Treatment:
  - Culture LNCaP cells to approximately 80% confluency.
  - Treat the cells with **Bizine** at a predetermined concentration (e.g., 2  $\mu$ M) or with a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
- Chromatin Preparation:
  1. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
  2. Quench the cross-linking reaction with glycine.
  3. Harvest the cells, lyse them, and isolate the nuclei.
  4. Sonify the nuclear lysate to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).
- Immunoprecipitation:

1. Pre-clear the chromatin with protein A/G beads.
  2. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2.
  3. Add protein A/G beads to capture the antibody-chromatin complexes.
  4. Wash the beads extensively to remove non-specifically bound chromatin.
- DNA Purification and Sequencing:
    1. Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
    2. Treat with RNase A and Proteinase K to remove RNA and protein.
    3. Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
    4. Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for your sequencing platform (e.g., Illumina).
    5. Perform high-throughput sequencing.[\[9\]](#)[\[10\]](#)
  - Data Analysis:
    1. Align the sequencing reads to the human reference genome.
    2. Perform peak calling to identify regions of H3K4me2 enrichment.
    3. Compare the H3K4me2 profiles of **Bizine**-treated and vehicle-treated cells to identify differential enrichment regions.
    4. Annotate the differential peaks to nearby genes and perform pathway analysis to understand the biological implications of the observed changes in histone methylation.

## Neuroprotective Properties

**Bizine** has demonstrated neuroprotective effects in models of oxidative stress, suggesting its potential therapeutic application in neurodegenerative diseases.[\[5\]](#)

## Experimental Protocol: Neuroprotection Assay in Primary Neurons

This assay evaluates the ability of **Bizine** to protect primary neurons from oxidative stress-induced cell death.

- Primary Neuron Culture:
  1. Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice).
  2. Dissociate the tissue to obtain a single-cell suspension.
  3. Plate the neurons on pre-coated culture plates (e.g., with poly-D-lysine) in a suitable neuronal culture medium.
  4. Maintain the cultures for several days to allow for maturation.[\[11\]](#)[\[12\]](#)
- Treatment and Induction of Oxidative Stress:
  1. Pre-treat the mature neuronal cultures with various concentrations of **Bizine** (e.g., 0.1 - 10  $\mu$ M) or a vehicle control for a specified duration (e.g., 2-24 hours).
  2. Induce oxidative stress by adding an agent such as hydrogen peroxide ( $H_2O_2$ ) or glutamate to the culture medium at a concentration known to cause significant cell death.  
[\[13\]](#)
- Assessment of Neuronal Viability:
  1. After a defined incubation period with the oxidative stressor (e.g., 24 hours), assess neuronal viability using a suitable method.
  2. MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cultures. Live cells will reduce the MTT to a purple formazan product. Solubilize the formazan and measure the absorbance at a specific wavelength.



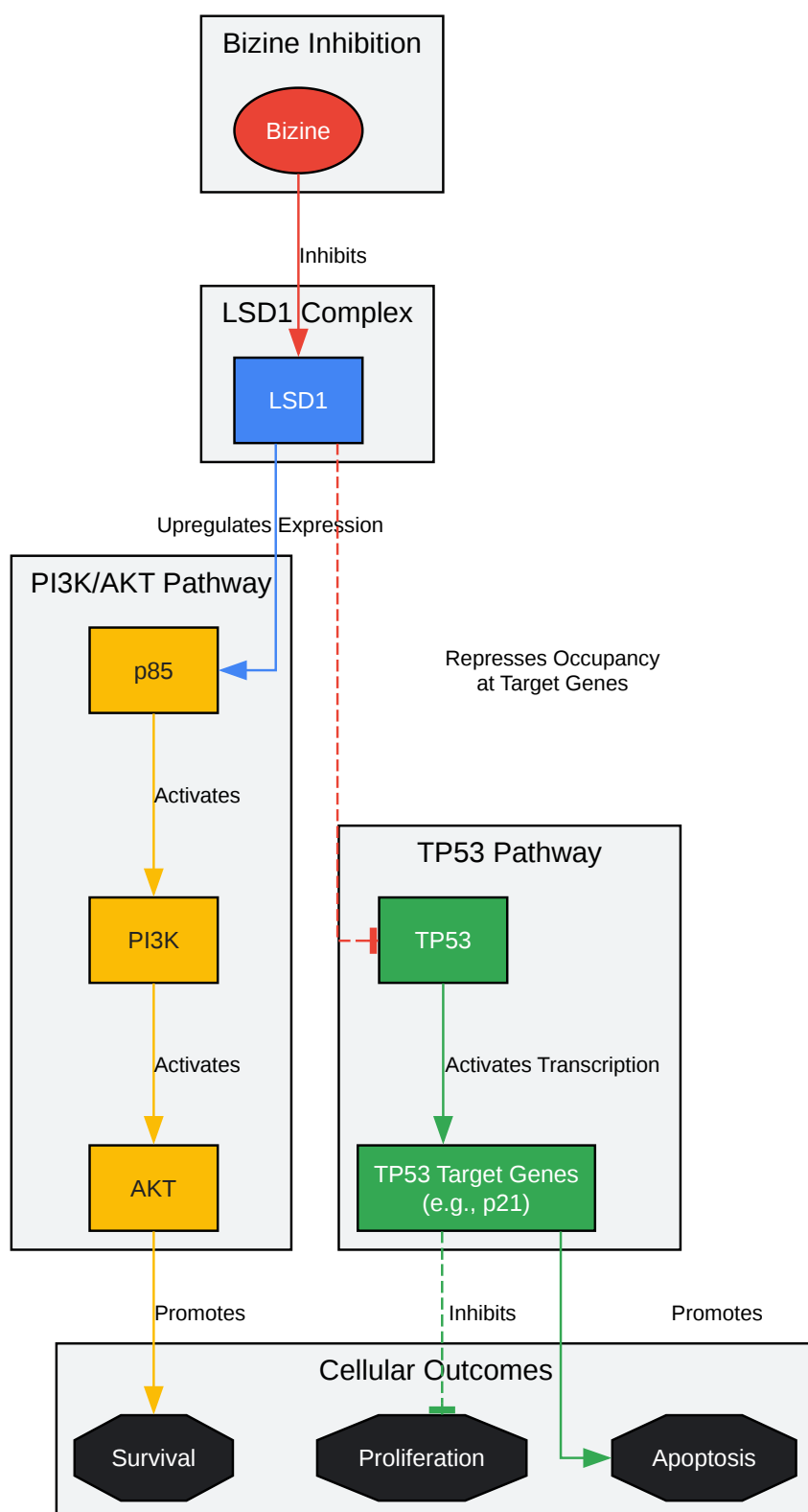
3. Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells.
  4. Immunofluorescence Staining: Fix the cells and stain with markers for neuronal viability (e.g., NeuN) and cell death (e.g., TUNEL for apoptosis).
- Data Analysis:
    1. Quantify the results from the viability assays.
    2. Compare the viability of neurons pre-treated with **Bizine** to those treated with the vehicle control to determine the neuroprotective effect of the compound.

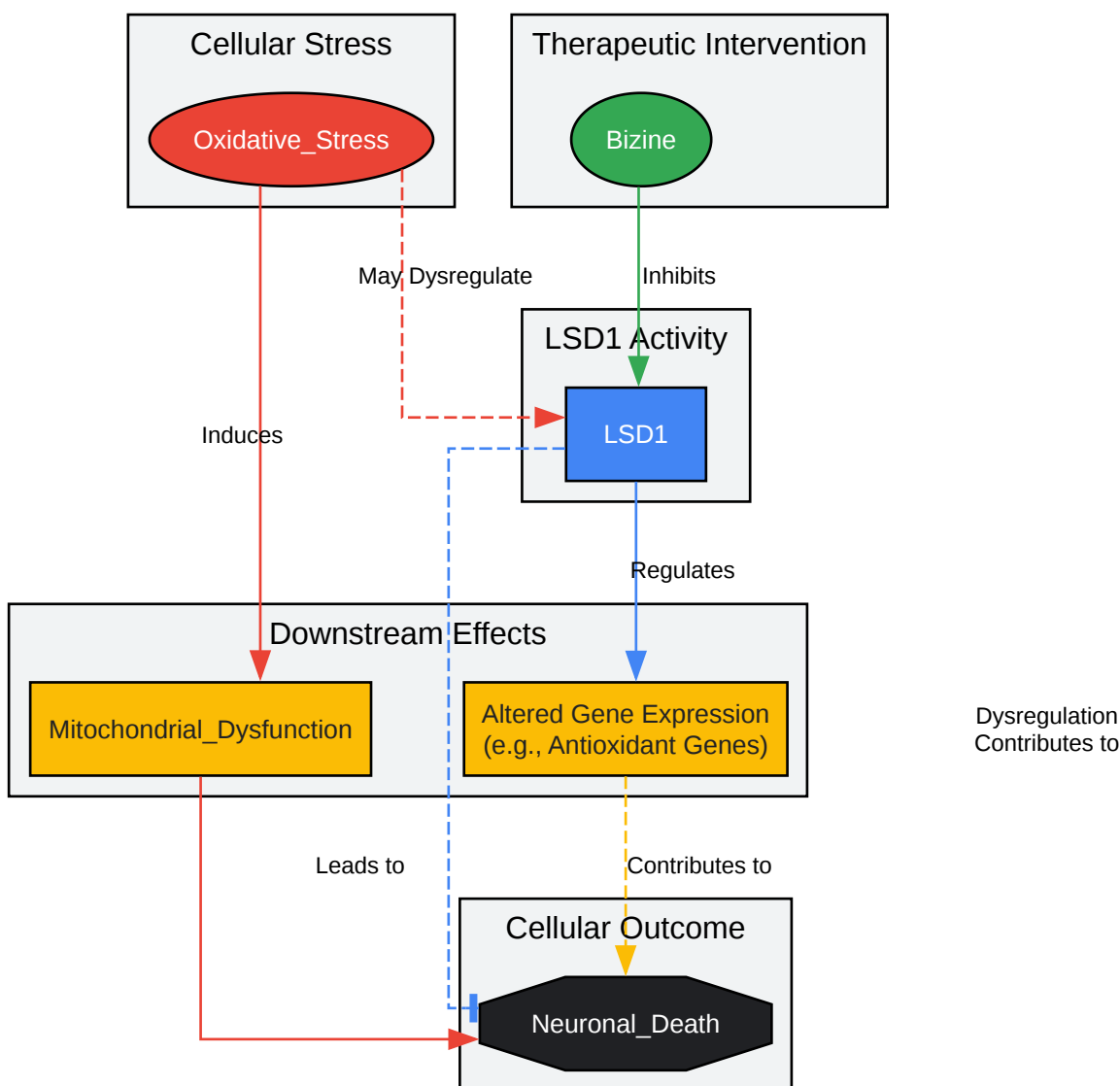
## Signaling Pathways

The inhibition of LSD1 by **Bizine** can impact multiple signaling pathways that are crucial in both cancer progression and neuronal function.

### LSD1 Signaling in Prostate Cancer

In prostate cancer, LSD1 has been shown to interact with and modulate key oncogenic pathways, including the PI3K/AKT and TP53 signaling pathways.[\[14\]](#)[\[15\]](#)[\[16\]](#)





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